

# Spectroscopic Profile of 2-Chloro-4-iodoaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-4-iodoaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-chloro-4-iodoaniline**, a halogenated aniline derivative of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, compiled from available scientific literature and spectral databases. This document also includes detailed experimental protocols for the acquisition of such data.

## Spectroscopic Data Summary

The empirical formula for **2-chloro-4-iodoaniline** is  $C_6H_5ClIN$ , with a molecular weight of 253.47 g/mol <sup>[1]</sup> The following tables summarize the key spectroscopic data for this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, peer-reviewed publication explicitly assigning the NMR spectra of **2-chloro-4-iodoaniline** is not readily available, the following data, found in the supplementary information of a Royal Society of Chemistry publication, is consistent with the expected spectrum for this structure.

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.49	d	H-3
7.42	dd	H-5
6.64	d	H-6
4.14	s (br)	-NH <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

<sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
145.8	C-1
116.8	C-2
138.5	C-3
82.5	C-4
130.2	C-5
116.4	C-6

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

## Infrared (IR) Spectroscopy

The IR spectrum of **2-chloro-4-iodoaniline** is expected to exhibit characteristic absorption bands corresponding to its functional groups. The following table lists the anticipated vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3400 - 3300	N-H	Asymmetric & Symmetric Stretching
3100 - 3000	C-H (aromatic)	Stretching
1620 - 1580	C=C (aromatic)	Stretching
1600 - 1500	N-H	Bending
~1100	C-Cl	Stretching
~820	C-H (aromatic)	Out-of-plane Bending (para-substitution)
~600 - 500	C-I	Stretching

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-chloro-4-iodoaniline** would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Interpretation
253/255	Molecular Ion [M] <sup>+</sup> / [M+2] <sup>+</sup> (due to <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
126	[M - I] <sup>+</sup>
91	[M - I - Cl] <sup>+</sup>

## Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

Sample Preparation:

- Dissolve approximately 10-20 mg of **2-chloro-4-iodoaniline** in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

#### Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Use a standard single-pulse experiment.
  - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
  - Apply a relaxation delay of 1-2 seconds between scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Use a proton-decoupled pulse sequence.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR.
  - Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

## Infrared (IR) Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (1-2 mg) of **2-chloro-4-iodoaniline** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
- Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

#### Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and record the sample spectrum.
  - The spectrum is typically recorded from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .

## Mass Spectrometry (EI-MS)

#### Sample Introduction:

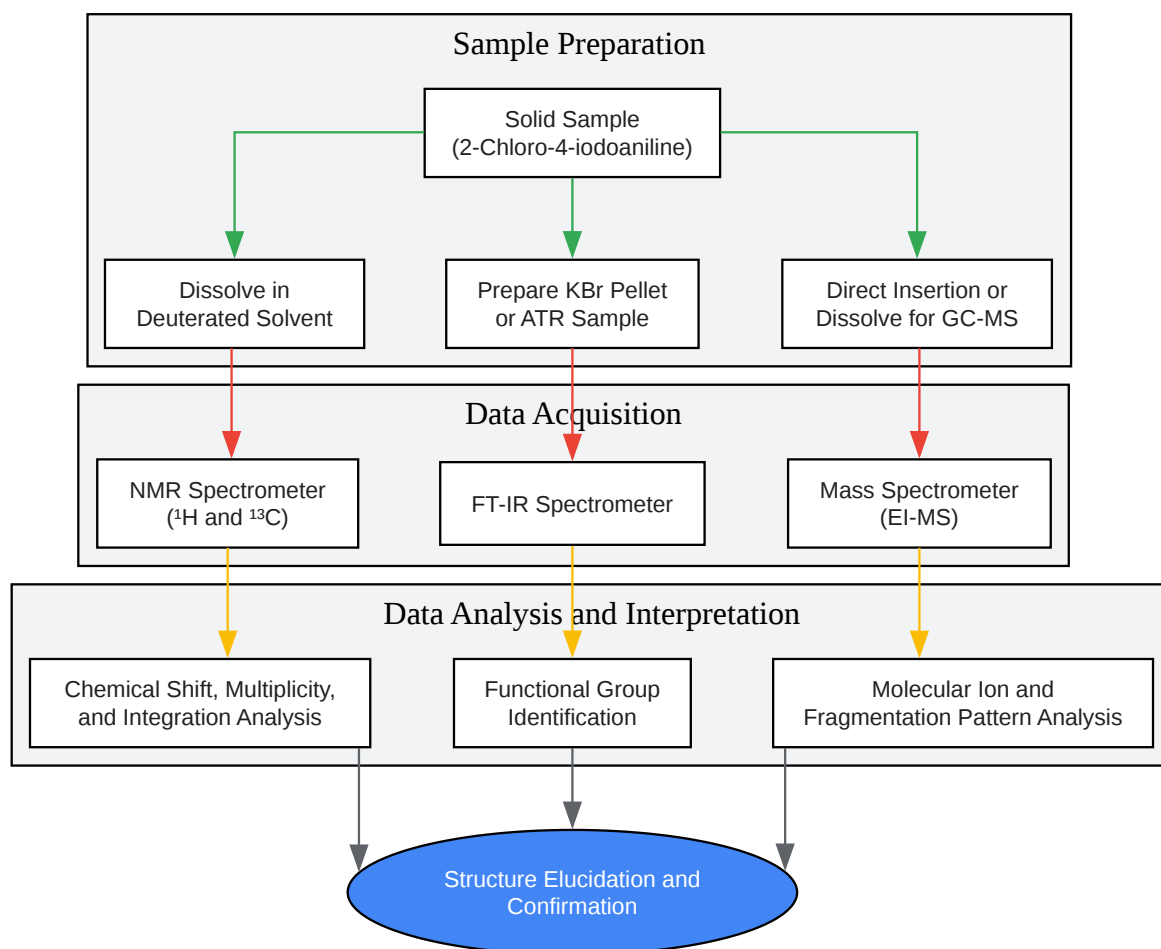
- Introduce a small amount of solid **2-chloro-4-iodoaniline** via a direct insertion probe or by using a gas chromatograph (GC) inlet if the compound is sufficiently volatile.

#### Instrumentation and Data Acquisition:

- Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions.
- Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g.,  $m/z$  50-300).

## Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound such as **2-chloro-4-iodoaniline**.



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Spectroscopic analysis workflow for an organic solid.

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## References

- 1. 4-氯-2-碘苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

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